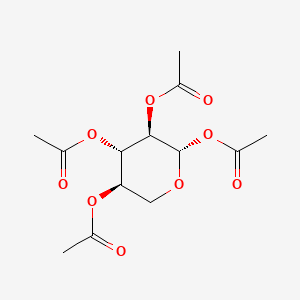
1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose is a derivative of xylose, a five-carbon sugar. This compound is characterized by the acetylation of all four hydroxyl groups on the xylopyranose ring, resulting in a molecule with the formula C13H18O9. It is commonly used in organic synthesis and carbohydrate chemistry due to its protective acetyl groups, which prevent premature reactions of the hydroxyl groups .
生化分析
Biochemical Properties
The role of 1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose in biochemical reactions is primarily as a useful research chemical compound used in the selective cleavage by hydrazine of the anomeric acetyl groups of acetylated glycosyl residues
Molecular Mechanism
It is known to be involved in the selective cleavage of the anomeric acetyl groups of acetylated glycosyl residues
准备方法
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose can be synthesized through the acetylation of D-xylose. The process typically involves the reaction of D-xylose with acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified through crystallization .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The product is often purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be removed through hydrolysis, yielding D-xylose.
Glycosylation: The compound can participate in glycosylation reactions to form glycosidic bonds with other molecules.
Reduction: Reduction reactions can convert the acetyl groups to hydroxyl groups.
Common Reagents and Conditions
Hydrolysis: Typically performed using acidic or basic conditions.
Glycosylation: Often involves the use of glycosyl donors and acceptors in the presence of a catalyst.
Reduction: Commonly uses reducing agents such as sodium borohydride.
Major Products Formed
Hydrolysis: Produces D-xylose.
Glycosylation: Forms glycosides.
Reduction: Yields deacetylated products.
科学研究应用
1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose is widely used in scientific research, particularly in:
Chemistry: As a building block for the synthesis of more complex carbohydrate molecules.
Biology: In the study of carbohydrate metabolism and enzyme interactions.
Medicine: As an intermediate in the synthesis of glycosylated drugs, which can improve drug solubility and bioavailability.
Industry: In the production of specialty chemicals and as a precursor for various biochemical compounds.
作用机制
The mechanism of action of 1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose primarily involves its role as a protected form of D-xylose. The acetyl groups prevent premature reactions of the hydroxyl groups, allowing for selective reactions at specific sites. This protection is crucial in multi-step organic synthesis, where selective deprotection can be used to achieve desired chemical transformations .
相似化合物的比较
Similar Compounds
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: Similar in structure but derived from glucose.
1,2,3,5-Tetra-O-acetyl-D-ribofuranose: Another acetylated sugar derivative, but with a different ring structure.
Uniqueness
1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose is unique due to its specific acetylation pattern and its derivation from xylose. This makes it particularly useful in the synthesis of xylose-containing oligosaccharides and glycoconjugates .
属性
IUPAC Name |
(4,5,6-triacetyloxyoxan-3-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O9/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15/h10-13H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOQJPYNENPSSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4049-34-7, 4049-33-6 |
Source


|
| Record name | Ribopyranose, .beta.-D- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116266 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Xylopyranose, .beta.-D- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116265 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
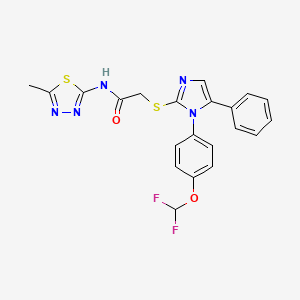
![6-methyl-3-(phenylamino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(1H)-one](/img/structure/B2899827.png)
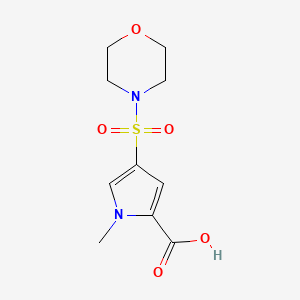
![N-(3,4-dichlorophenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2899830.png)
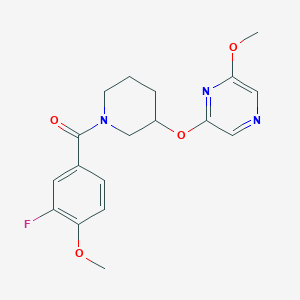
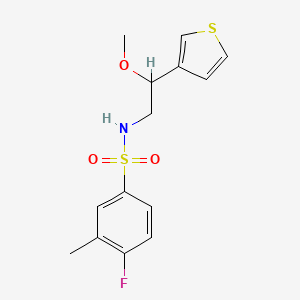
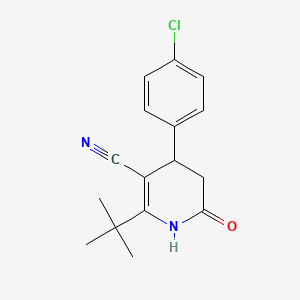
![3-[2-(4-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-2-oxoethyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2899839.png)
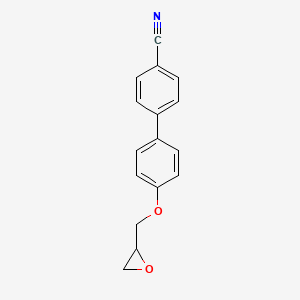
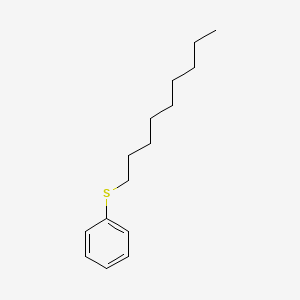
![1-(4-fluorophenyl)-N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B2899845.png)
![2-(naphthalen-1-yl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2899846.png)
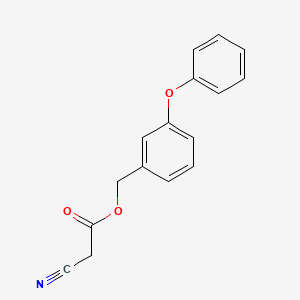
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(butan-2-yl)phenyl]acetamide](/img/structure/B2899848.png)
